molecular formula C7H3ClF5NS B2408981 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 478246-09-2

3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2408981
CAS No.: 478246-09-2
M. Wt: 263.61
InChI Key: YETWSXKLQUDGAG-UHFFFAOYSA-N
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Description

3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine is a advanced halogenated pyridine derivative designed for research and development, particularly in the discovery of novel agrochemicals and pharmaceuticals. This compound is presented as a fluorinated building block for chemical synthesis. Its structure incorporates a chlorine atom and a difluoromethylthio group adjacent to a trifluoromethyl group on the pyridine ring, a configuration known to impart unique physicochemical properties that can enhance biological activity, metabolic stability, and systemicity in target molecules . The core value of this compound lies in its potential as a key intermediate for the synthesis of more complex molecules. Trifluoromethylpyridine (TFMP) derivatives are fundamental ingredients in the development of modern crop protection agents . This specific compound may serve as a precursor in the creation of new herbicides, insecticides, and fungicides, following the industry trend where over 20 TFMP-containing agrochemicals have been assigned ISO common names . Furthermore, in the pharmaceutical sector, TFMP motifs are found in active ingredients for antiviral and antitumor therapies, with many candidates currently in clinical trials . The presence of the difluoromethylthio (SCF2H) group is of particular interest, as it is a highly electronegative and lipophilic moiety that can significantly influence a molecule's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for its intended application.

Properties

IUPAC Name

3-chloro-2-(difluoromethylsulfanyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5NS/c8-4-1-3(7(11,12)13)2-14-5(4)15-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETWSXKLQUDGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of a suitable pyridine derivative with difluoromethyl sulfide and trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Agrochemical Applications

The compound is primarily recognized for its role in the agrochemical sector, particularly as a structural motif in crop protection products.

  • Key Features:
    • The trifluoromethylpyridines (TFMP), including this compound, are integral to the development of several active agrochemical ingredients.
    • Historical Context: Fluazifop-butyl was the first TFMP derivative introduced to the market, paving the way for over 20 new agrochemicals containing TFMP structures, which have received ISO common names.
  • Mechanism of Action:
    • These compounds are designed to target specific pests and diseases affecting crops. They often act as inhibitors of key metabolic pathways in pests, leading to reduced viability and population control.
  • Case Study:
    • Research has demonstrated that TFMP derivatives exhibit significant efficacy against a range of agricultural pests, including nematodes and insects. For instance, studies have shown that certain derivatives possess high levels of insecticidal activity, outperforming traditional pesticides .

Pharmaceutical Applications

In the pharmaceutical industry, 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine has garnered attention for its potential therapeutic properties.

  • Therapeutic Potential:
    • The compound's structure suggests potential use in developing drugs targeting various diseases, particularly those involving metabolic dysregulation.
    • Research indicates that similar pyridine derivatives can act as enzyme inhibitors or modulators in critical biological pathways associated with cancer and inflammation .
  • Biological Activity:
    • Studies have shown that derivatives of this compound may exhibit antimicrobial and anticancer properties. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine, a comparison with structurally similar compounds is essential.

Compound NameStructureUnique Features
3-Chloro-5-(trifluoromethyl)pyridineStructureLacks difluoromethyl sulfanyl group but retains trifluoromethyl moiety.
2-Chloro-4-(methylsulfonyl)-3-(trifluoromethyl)pyridineStructureContains a methylsulfonyl group instead of difluoromethyl sulfanyl; used in agrochemical applications.
3-Fluoro-5-(trifluoromethyl)pyridineStructureSimilar trifluoromethyl substitution but lacks chlorine and sulfur functionalities; important in medicinal chemistry.

This table illustrates how the presence of halogenated and sulfur-containing functionalities in 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine may confer distinct reactivity and biological properties compared to its analogs.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, potentially inhibiting their activity. The pathways involved may include the modulation of enzyme activity or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-[(trifluoromethyl)sulfanyl]-5-(difluoromethyl)pyridine
  • 2-Chloro-3-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine
  • 5-Chloro-2-[(difluoromethyl)sulfanyl]-3-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Biological Activity

3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine is C8H5ClF5NC_8H_5ClF_5N with a molecular weight of approximately 239.58 g/mol. The presence of trifluoromethyl and difluoromethyl groups contributes to its unique physicochemical properties, influencing its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the trifluoromethyl group. The minimum inhibitory concentrations (MICs) against various bacterial strains have been documented, showing promising results. For instance, compounds similar to 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine exhibited MIC values as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Notably, it demonstrated IC50 values lower than those of Doxorubicin in various assays, indicating a strong cytotoxic effect. For example:

  • IC50 against PACA2 : 22.4 µM
  • IC50 against HCT116 : 17.8 µM
    These values suggest that the compound may inhibit cancer cell proliferation through mechanisms involving gene expression modulation, such as down-regulating TP53 and FASN in HCT116 cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the trifluoromethyl group significantly enhances the potency of the compound. The introduction of difluoromethyl and sulfonyl groups has been shown to improve antibacterial and anticancer activities through increased lipophilicity and enhanced interaction with biological targets .

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation reported that derivatives of pyridine with trifluoromethyl groups exhibited superior antibacterial properties compared to their non-fluorinated counterparts. The study utilized a series of synthesized compounds to assess their MICs against common pathogens .
  • Anticancer Evaluation : In vitro studies conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell growth, with molecular docking studies revealing promising interactions with target proteins involved in cancer progression .

Data Tables

Biological Activity Tested Strains/Cell Lines IC50/MIC Values
AntibacterialBacillus mycoides4.88 µg/mL
Escherichia coli< 10 µg/mL
AnticancerPACA222.4 µM
HCT11617.8 µM

Q & A

Basic: What are the established synthetic routes for 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine?

Answer:
The synthesis typically involves halogenation and sulfanyl group introduction. A common route starts with 2-chloro-5-(trifluoromethyl)pyridine as the core scaffold. The difluoromethylsulfanyl group is introduced via nucleophilic substitution under controlled conditions (e.g., using NaSH followed by difluoromethylation reagents like ClCF2_2H). Reaction optimization requires inert atmospheres (N2_2/Ar) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates . Characterization via 19F^{19}\text{F} NMR and LC-MS is critical to confirm regioselectivity and purity .

Basic: How does the electronic environment of the pyridine ring influence reactivity in this compound?

Answer:
The pyridine ring’s electron-deficient nature arises from the electron-withdrawing trifluoromethyl (-CF3_3) and chlorine substituents. This polarizes the ring, enhancing susceptibility to nucleophilic attacks at the 2- and 6-positions. Computational studies (DFT) predict increased electrophilicity at the sulfur-bound carbon due to the -SCF2_2H group, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: What strategies address regioselectivity challenges in derivatizing the sulfanyl group?

Answer:
Regioselectivity is controlled by steric and electronic factors. For example:

  • Oxidation: Selective oxidation of the sulfanyl group to sulfone/sulfoxide is achieved using mCPBA (meta-chloroperbenzoic acid) at 0°C, preserving the pyridine ring .
  • Substitution: Bulky electrophiles (e.g., aryl halides) favor substitution at the sulfur due to steric hindrance from -CF3_3. Kinetic studies (HPLC monitoring) and isotopic labeling (35S^{35}\text{S}) are used to track pathways .

Advanced: How can contradictions in reported bioactivity data for derivatives be resolved?

Answer:
Discrepancies often stem from substituent effects on pharmacokinetics. For example:

  • Trifluoromethyl position: Derivatives with -CF3_3 at the 5-position (vs. 3-position) show enhanced metabolic stability in hepatic microsome assays due to reduced CYP450 interactions .
  • Sulfanyl modifications: Replacing -SCF2_2H with -SO2_2CF3_3 increases solubility but may reduce membrane permeability (logP measurements via shake-flask method) .
    Standardized assays (e.g., uniform cell lines, IC50_{50} protocols) are recommended for cross-study comparisons .

Basic: What analytical techniques are optimal for characterizing this compound and its derivatives?

Answer:

  • Structural confirmation: High-resolution MS (HRMS) and multinuclear NMR (1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) resolve signal splitting from CF3_3 and -SCF2_2H groups .
  • Purity assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and ion-pairing agents (e.g., TFA) improves resolution of polar byproducts .

Advanced: What mechanistic insights explain unexpected byproducts during halogen-exchange reactions?

Answer:
Byproducts often result from competing pathways:

  • Radical intermediates: In F/Cl exchange reactions (e.g., using Selectfluor®), ESR spectroscopy detects fluorine-centered radicals, leading to overhalogenation .
  • Solvent effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states for nucleophilic substitution but may promote elimination (e.g., HF loss) under high temperatures. Reaction monitoring via in-situ IR (C-F stretches at 1100–1200 cm1^{-1}) is advised .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Hydrolytic sensitivity: The -SCF2_2H group hydrolyzes in aqueous acidic/basic conditions. Storage under anhydrous environments (desiccants like molecular sieves) at -20°C is critical .
  • Light sensitivity: UV-Vis studies show degradation via C-S bond cleavage under prolonged UV exposure. Amber glass vials are recommended .

Advanced: How can computational modeling guide the design of bioactive derivatives?

Answer:

  • Docking studies: Molecular dynamics (MD) simulations predict binding affinity to targets like acetylcholinesterase, where the -CF3_3 group occupies hydrophobic pockets .
  • ADMET prediction: Tools like SwissADME assess logP, solubility, and CYP inhibition, prioritizing derivatives with balanced bioavailability .

Advanced: What experimental designs mitigate interference from fluorine-containing byproducts in biological assays?

Answer:

  • Fluorine masking: Use of chelating agents (e.g., EDTA) reduces false positives in fluorescence-based assays caused by free fluoride ions .
  • Control experiments: Parallel assays with fluorine-free analogs isolate the compound’s specific effects from nonspecific fluorine interactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Toxicity mitigation: PPE (gloves, goggles) is mandatory due to potential skin/eye irritation from reactive intermediates .
  • Waste disposal: Halogenated byproducts require segregation and treatment via specialized incineration to prevent environmental release of HF/Cl^- .

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